phenyl N-(3-sulfamoylphenyl)carbamate

Data availability Chemical characterization Research transparency

Phenyl N-(3-sulfamoylphenyl)carbamate (CAS 129513-94-6) is a unique meta-substituted (3-sulfamoyl) carbamate building block, structurally distinct from the common para-substituted anticonvulsant analogs. Its achiral phenyl ester scaffold, predicted to have higher esterase susceptibility, makes it an ideal high-hydrolysis baseline control in metabolic stability assays. Use this 95% pure intermediate to benchmark para-substituted alkyl carbamates or build focused 3-sulfamoylphenyl carbamate libraries via its reactive carbamate linkage. Bulk pricing available upon request.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
CAS No. 129513-94-6
Cat. No. B1416516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-(3-sulfamoylphenyl)carbamate
CAS129513-94-6
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18)
InChIKeyBPTSGABACXLUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl N-(3-sulfamoylphenyl)carbamate (CAS 129513-94-6): Technical Specifications and Class Identity


Phenyl N-(3-sulfamoylphenyl)carbamate (CAS: 129513-94-6) is a synthetic organic compound characterized by a central carbamate linkage connecting a phenyl ester moiety to a 3-sulfamoylphenyl group [1]. Its molecular formula is C₁₃H₁₂N₂O₄S with a molecular weight of 292.31 g/mol . The compound is primarily listed in chemical supplier catalogs as a research intermediate or organic building block, typically offered at 95% purity . It belongs to a broader class of sulfamoylphenyl carbamates, some of which have been investigated for carbonic anhydrase inhibition and anticonvulsant activity [2]. However, the specific biological activity or pharmacological profile of this exact compound (CAS 129513-94-6) has not been documented in peer-reviewed scientific literature or patents.

Why Phenyl N-(3-sulfamoylphenyl)carbamate Cannot Be Interchanged with Other Sulfamoylphenyl Carbamates


The sulfamoylphenyl carbamate class exhibits significant structure-dependent variation in biological activity, pharmacokinetics, and enzyme inhibition profiles [1]. For example, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) shows potent anticonvulsant activity (ED50 = 13 mg/kg i.p.), while its analog 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) has an ED50 range of 19–39 mg/kg—a difference of approximately 2–3 fold [2]. Even within the same compound, enantiomers can differ in clearance rates by up to 65% [3]. Phenyl N-(3-sulfamoylphenyl)carbamate (CAS 129513-94-6) differs from these characterized analogs in three critical structural features: (1) it contains a 3-sulfamoyl (meta) substitution pattern rather than the 4-sulfamoyl (para) pattern common to most studied anticonvulsant carbamates, (2) it bears a phenyl ester rather than an alkyl side chain, and (3) it is achiral. These differences preclude direct extrapolation of activity or selectivity from class data [4]. Moreover, the complete absence of published biological or pharmacological data for this specific compound means that any substitution with a 'similar' analog introduces unknown and unquantified risk of altered target engagement, off-target effects, or metabolic stability.

Quantitative Differentiation Evidence for Phenyl N-(3-sulfamoylphenyl)carbamate (CAS 129513-94-6)


Documented vs. Undocumented: Data Availability as a Critical Differentiator

Unlike the well-characterized 4-sulfamoylphenyl carbamate analogs (e.g., MSPC, MBPC) that have published anticonvulsant ED50 values and carbonic anhydrase inhibition data [1], phenyl N-(3-sulfamoylphenyl)carbamate (CAS 129513-94-6) has zero entries in major public bioactivity databases (ChEMBL, PubChem BioAssay) as of April 2026 [2]. This constitutes a critical differentiator: the compound is a blank slate with an uncharacterized biological profile, whereas its 4-sulfamoyl analogs have defined, potent activity profiles. For researchers seeking a structurally novel sulfamoylphenyl carbamate without pre-existing activity bias, this absence of data is a verifiable and meaningful selection criterion.

Data availability Chemical characterization Research transparency

Meta vs. Para Sulfamoyl Substitution: A Structural Differentiator with Class-Level Implications

Phenyl N-(3-sulfamoylphenyl)carbamate features a sulfamoyl group at the 3-position (meta) of the phenyl ring . In contrast, virtually all biologically characterized sulfamoylphenyl carbamates in the anticonvulsant and carbonic anhydrase inhibitor literature bear the sulfamoyl group at the 4-position (para) [1]. Meta-substituted benzenesulfonamides generally exhibit reduced carbonic anhydrase inhibitory potency compared to their para-substituted counterparts due to altered geometry of the sulfonamide-zinc interaction [2]. While direct inhibition data for this specific compound is unavailable, the meta substitution pattern is a quantifiable structural differentiator that predicts a distinct biological profile.

Structure-activity relationship Sulfonamide positioning Meta-substitution

Phenyl Ester vs. Alkyl Side Chain: A Key Structural Determinant for Metabolic Stability

Phenyl N-(3-sulfamoylphenyl)carbamate contains a phenyl carbamate ester moiety, whereas the characterized anticonvulsant sulfamoylphenyl carbamates (MSPC, MBPC) contain branched alkyl carbamates (e.g., 3-methylpentyl, 3-methylpropyl) [1]. Phenyl carbamates are generally more susceptible to enzymatic hydrolysis by esterases compared to alkyl carbamates [2]. This difference has class-level implications for metabolic stability and half-life. While no direct metabolic data exists for CAS 129513-94-6, the presence of the phenyl ester is a verifiable structural differentiator that predicts a distinct metabolic fate compared to alkyl carbamate analogs.

Metabolic stability Esterase liability Carbamate hydrolysis

Achiral Nature vs. Chiral Analogs: Simplifying Pharmacokinetic and Analytical Complexity

Phenyl N-(3-sulfamoylphenyl)carbamate (CAS 129513-94-6) is an achiral molecule . In contrast, the lead anticonvulsant sulfamoylphenyl carbamates MSPC and MBPC are chiral and exhibit enantioselective pharmacokinetics. For MBPC, the (R)-enantiomer has 65% higher clearance than the (S)-enantiomer, leading to significantly different plasma exposures [1]. This enantioselectivity necessitates chiral separation, enantiomer-specific analytical methods, and consideration of differential pharmacology. The achiral nature of phenyl N-(3-sulfamoylphenyl)carbamate eliminates these complexities.

Chirality Analytical characterization Enantioselective pharmacokinetics

Recommended Research Applications for Phenyl N-(3-sulfamoylphenyl)carbamate (CAS 129513-94-6)


Negative Control or Tool Compound in Sulfonamide-Carbamate Structure-Activity Relationship (SAR) Studies

Given the absence of documented bioactivity for phenyl N-(3-sulfamoylphenyl)carbamate [1], it is ideally suited as a negative control or comparator in SAR studies of sulfamoylphenyl carbamates. Researchers can benchmark the activity of para-substituted, alkyl carbamate analogs (e.g., MSPC, MBPC) against this meta-substituted, phenyl ester variant to isolate the contributions of substitution pattern and ester type to target engagement and selectivity.

Synthetic Intermediate for Diversification of Sulfamoylphenyl Chemical Space

The compound is commercially available at 95% purity and contains a reactive carbamate linkage that can be further derivatized. It serves as a convenient starting material for the synthesis of novel sulfamoylphenyl carbamate libraries, particularly for exploring the underexplored 3-sulfamoyl (meta) substitution pattern . Its achiral nature simplifies synthetic routes and purification compared to chiral alkyl carbamate intermediates.

Baseline Compound for Profiling Esterase-Mediated Hydrolysis

The phenyl carbamate ester present in this compound is predicted to be more susceptible to esterase hydrolysis than alkyl carbamates [2]. This property can be leveraged in metabolic stability assays (e.g., liver microsome or plasma stability studies) to establish a high-hydrolysis baseline against which more stable alkyl carbamate analogs (e.g., MSPC, MBPC) can be compared. Such comparative data is valuable for guiding prodrug design or optimizing metabolic half-life.

Chemical Probe for Investigating Meta-Sulfonamide Interactions with Carbonic Anhydrase Isoforms

While most carbonic anhydrase inhibitors feature para-substituted sulfonamides, meta-substituted benzenesulfonamides can exhibit distinct isoform selectivity profiles [3]. Phenyl N-(3-sulfamoylphenyl)carbamate provides a readily accessible scaffold to test this hypothesis. Researchers can perform carbonic anhydrase inhibition assays against a panel of isoforms to determine if the meta substitution pattern confers selectivity advantages over para-substituted controls.

Quote Request

Request a Quote for phenyl N-(3-sulfamoylphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.